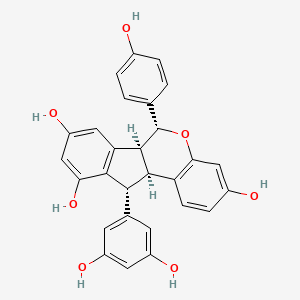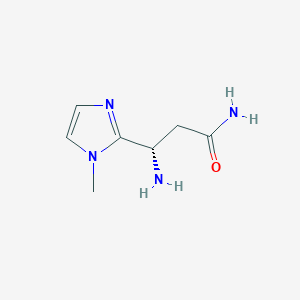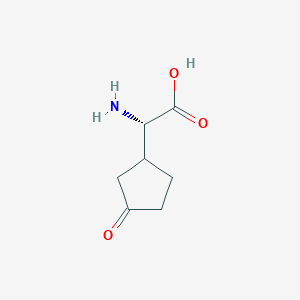
(2S)-2-Amino-2-(3-oxocyclopentyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-2-(3-oxocyclopentyl)acetic acid: is an amino acid derivative with a molecular formula of C7H11NO3 and a molecular weight of 157.17 g/mol . This compound features a unique structure characterized by an amino group and a 3-oxocyclopentyl group attached to the acetic acid backbone. Its distinct chemical properties make it a valuable building block in various chemical and biological research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(3-oxocyclopentyl)acetic acid typically involves the use of α-amino ketones and cyclopentanone derivatives. One common method is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . This reaction is carried out under mild conditions, often in the presence of a catalyst such as copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2S)-2-Amino-2-(3-oxocyclopentyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted amino acids, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2S)-2-Amino-2-(3-oxocyclopentyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and catalysts.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (2S)-2-Amino-2-(3-oxocyclopentyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating signal transduction pathways .
類似化合物との比較
Similar Compounds
Cyclopentadiene derivatives: These compounds share a similar cyclopentyl structure and are used in various catalytic applications.
Oxa-spirocycles: These molecules have a spirocyclic structure with an oxygen atom, improving water solubility and reducing lipophilicity.
Uniqueness
(2S)-2-Amino-2-(3-oxocyclopentyl)acetic acid is unique due to its combination of an amino group and a 3-oxocyclopentyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
(2S)-2-amino-2-(3-oxocyclopentyl)acetic acid |
InChI |
InChI=1S/C7H11NO3/c8-6(7(10)11)4-1-2-5(9)3-4/h4,6H,1-3,8H2,(H,10,11)/t4?,6-/m0/s1 |
InChIキー |
HRHHTWSINBNZKD-RZKHNPSRSA-N |
異性体SMILES |
C1CC(=O)CC1[C@@H](C(=O)O)N |
正規SMILES |
C1CC(=O)CC1C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate](/img/structure/B13072587.png)
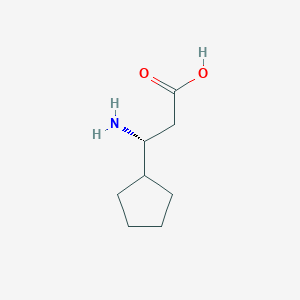


![7-Methyl-[1,2,4]triazolo[1,5-A]pyridine-5-carboxylic acid](/img/structure/B13072600.png)
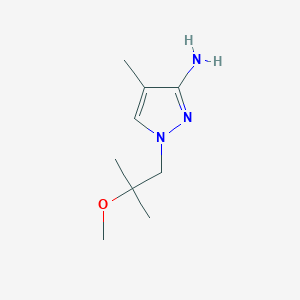
![5-Bromo-1-[(thiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072619.png)
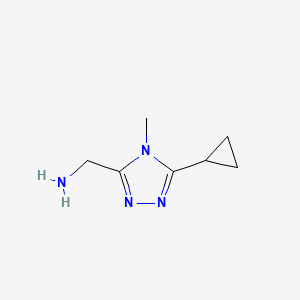
![2-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072632.png)
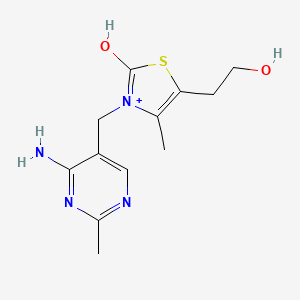
![2-{[(Tert-butoxy)carbonyl]amino}-3-(4-methylcyclohexyl)propanoic acid](/img/structure/B13072650.png)
